molecular formula C19H20N2O B207588 Norfluorocurarine CAS No. 6880-54-2

Norfluorocurarine

Cat. No. B207588
CAS RN: 6880-54-2
M. Wt: 292.4 g/mol
InChI Key: VFUITWPFKLGEQA-UQZDHWHBSA-N
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Description

Norfluorocurarine is an alkaloid . The structures of the alkaloids (−)-norfluorocurarine, its racemate (±)-norfluorocurarine from Vinca erecta, and fluorocurarine obtained by N(β)-methylation of (−)-norfluorocurarine were established by x-ray crystal structure analyses .


Synthesis Analysis

The indole alkaloid this compound was reacted with phenylhydrazine . An x-ray crystal structure analysis found that the phenylhydrazine was bonded through its N atoms to C2 and C17 and that the N1–C2 bond of the indole core was cleaved to form an NH2 group and a water molecule was released . This compound has a reactive aldehyde conjugated with a double bond . A mixture of three compounds, the principal components of which were starting (–)-norfluorocurarine and its oxime (1), was formed from its reaction with hydroxylamine according to TLC and NMR spectroscopy .


Molecular Structure Analysis

The steric structures of (–)-norfluorocurarine and its derivatives were studied in parallel by x-ray crystal structure analysis (XSA) for crystalline forms and NMR spectroscopy for solutions . The XSA data and features of the 3D structures were compared using molecular modeling methods .


Chemical Reactions Analysis

The reaction of the indoline alkaloid 12-hydroxythis compound with phenylhydrazine produced 1,2-seco-12-hydroxythis compound-2,17-phenylhydrazone . The reaction was shown to proceed via a Michael mechanism with phenylhydrazine N atoms adding to C2 and C17 of the alkaloid to form a pyrazole ring and cleave the indole N1–C2 bond . This compound has a reactive aldehyde conjugated with a double bond . A mixture of three compounds, the principal components of which were starting (–)-norfluorocurarine and its oxime (1), was formed from its reaction with hydroxylamine according to TLC and NMR spectroscopy .

Scientific Research Applications

  • Chemical Properties and Reactions

    • Norfluorocurarine exhibits zwitterionic characteristics in basic media but reverts to its initial state in acidic and neutral environments. This was evidenced through UV and IR spectroscopy, as well as X-ray structure analysis (Adizov et al., 2019).
    • NMR spectroscopy has been utilized to study this compound and its derivatives, revealing relationships between NMR spectral parameters and the stereochemical features of the molecules (Levkovich et al., 2012).
    • The reaction of this compound with phenylhydrazine led to the discovery of novel structural insights, ascertained through X-ray crystal structure analysis (Tashkhodzhaev et al., 2012).
  • Synthesis and Structural Analysis

    • The structures of various this compound compounds, including its racemate and fluorocurarine, have been established through X-ray crystal structure analyses. These studies provided insights into the crystalline structures and molecular associations of these compounds (Tashkhodzhaev et al., 2011).
    • X-ray diffraction (XRD) studies have been conducted on the crystals of salts of this compound, helping to understand intra- and intermolecular hydrogen bonds in these crystals (Tashkhodzhaev et al., 2012).
  • Reduction and Transformation

    • Research has investigated the reduction of this compound under various conditions, leading to the production of novel derivatives. This process was studied using IR, UV spectroscopy, and X-ray structure analysis (Yuldashev et al., 2010).
    • Another study focused on the reduction of this compound by metallic sodium and sodium borohydride, resulting in the formation of new indole bases and other derivatives. X-ray crystal structure analyses were key in establishing the structures of these products (Mirzaeva et al., 2012).
  • Application in Synthesis of Other Alkaloids

    • This compound has been used in the synthesis of other important alkaloids. An efficient route for synthesizing the core structures of Strychnos, Aspidosperma, and Iboga alkaloids, including this compound, was developed from tryptamine (Martin & Vanderwal, 2009).
  • Quantitative Determination in Pharmacology

    • A spectrophotometric method was developed for the quantitative determination of this compound and other alkaloids in Vinca herbacea, highlighting its importance in pharmacological research (Vachnadze et al., 2010).

Safety and Hazards

According to the Material Safety Data Sheet, Norfluorocurarine does not meet the criteria for classification as hazardous . In case of eye contact, it is recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids . If this compound comes into contact with skin, it is advised to flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, it is advised not to induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, it is recommended to remove from exposure and move to fresh air immediately .

Mechanism of Action

Target of Action

Norfluorocurarine is an indoline alkaloid It’s known that indoline alkaloids exhibit a broad spectrum of biological activity and are used in medical practice as valuable drugs .

Mode of Action

The mode of action of this compound involves a reaction with phenylhydrazine . This reaction occurs with the addition of phenylhydrazine through its N atoms to C2 and C17 of this compound to form a pseudoaromatic pyrazole ring and eliminate an H2O molecule . This process is accompanied by the cleavage of the indole N1–C2 bond to form an exocyclic NH2 group .

Biochemical Pathways

The biochemical pathways of this compound involve a series of reactions. The reaction of this compound with phenylhydrazine leads to the formation of 1,2-seco-12-hydroxythis compound-2,17-phenylhydrazone . This reaction proceeds via a Michael mechanism with phenylhydrazine N atoms adding to C2 and C17 of the alkaloid to form a pyrazole ring and cleave the indole N1–C2 bond .

Pharmacokinetics

It’s known that the compound can be reduced under various conditions to discover new physiologically active compounds .

Result of Action

The result of the action of this compound involves the formation of various compounds. For instance, the reduction of this compound leads to the formation of deoxytetrahydrothis compound, tetrahydrothis compound, deoxydihydrothis compound, and a bisindoline .

Action Environment

The action of this compound is influenced by the reaction environment. For example, the reaction of this compound with phenylhydrazine depends mainly on the reaction medium . Furthermore, the separation of this compound and its natural racemate over a chromatographic column is influenced by differences in the nature of intermolecular interactions .

Biochemical Analysis

Biochemical Properties

Norfluorocurarine plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter release. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts. This interaction enhances neurotransmission and can influence muscle contraction and neural signaling. Additionally, this compound binds to nicotinic acetylcholine receptors, altering their conformation and affecting ion channel function .

Cellular Effects

This compound exerts significant effects on various cell types, including neuronal and muscle cells. It influences cell function by modulating cell signaling pathways, such as the cholinergic signaling pathway. This modulation can lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and release. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase and nicotinic acetylcholine receptors. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, resulting in prolonged neurotransmitter action. Additionally, its binding to nicotinic receptors induces conformational changes that enhance ion channel opening, facilitating increased ion flow and neurotransmission. These interactions collectively contribute to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that this compound can lead to sustained changes in cellular function, including alterations in receptor sensitivity and enzyme activity. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it enhances neurotransmission and muscle contraction without significant adverse effects. At higher doses, this compound can induce toxic effects, including muscle paralysis and respiratory distress. These threshold effects underscore the importance of precise dosage control in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as choline acetyltransferase and acetylcholinesterase, influencing the levels of acetylcholine. Additionally, this compound affects metabolic flux by altering the activity of enzymes involved in energy production, such as ATP synthase. These interactions highlight its role in modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. This compound’s localization within neural tissues is facilitated by its binding to membrane receptors and transport proteins, which aid in its accumulation and sustained action .

Subcellular Localization

This compound’s subcellular localization is primarily within synaptic vesicles and the neuromuscular junction. It is directed to these compartments through targeting signals and post-translational modifications. Within these subcellular locations, this compound exerts its effects on neurotransmitter release and receptor function, contributing to its overall biochemical and pharmacological profile .

properties

IUPAC Name

(1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2-/t13-,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUITWPFKLGEQA-UQZDHWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346469
Record name Norfluorocurarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6880-54-2
Record name Curan-17-al, 2,16,19,20-tetradehydro-, (19E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norfluorocurarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norfluorocurarine
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Norfluorocurarine
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Norfluorocurarine
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Norfluorocurarine
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Norfluorocurarine
Reactant of Route 6
Norfluorocurarine

Q & A

ANone: The molecular formula of Norfluorocurarine is C19H20N2O, and its molecular weight is 292.37 g/mol. []

ANone: Researchers have extensively studied this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR. This data helps elucidate the structure and stereochemistry of the molecule and its derivatives. [, , ]

ANone: Efficient synthetic routes to this compound utilize anionic bicyclization of tryptamine-derived Zincke aldehydes. This approach allows access to the tetracyclic ABCE core found in many indole monoterpene alkaloids, enabling a concise five-step synthesis from readily available tryptamine and pyridine. [, , , , ]

ANone: this compound has been isolated from plants like Vinca erecta, Stemmadenia tomentosa, Voacanga africana, and Ochrosia elliptica. [, , , ]

ANone: While specific QSAR models for this compound are limited in the provided literature, computational studies have been conducted on the mechanism of its synthesis. []

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